molecular formula C25H18N2O4 B304483 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Katalognummer B304483
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: RNCYOTIGFIMBBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid, also known as DAPTA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of CCR5 antagonists, which are compounds that inhibit the function of the CCR5 receptor, a protein found on the surface of certain immune cells.

Wirkmechanismus

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid works by binding to the CCR5 receptor on the surface of immune cells, which prevents the entry of certain viruses, including HIV, into the cell. This mechanism of action has been extensively studied and validated in vitro and in vivo. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-viral and anti-inflammatory effects, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have immunomodulatory properties, which may have implications for its use in the treatment of various immune-related diseases. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been shown to have a long half-life, which may contribute to its potential as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its high purity and yield, which makes it a viable compound for scientific research. In addition, its well-characterized mechanism of action and low toxicity profile make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its relatively high cost, which may limit its use in large-scale experiments. In addition, the specificity of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid for the CCR5 receptor may limit its use in the treatment of diseases that do not involve this receptor.

Zukünftige Richtungen

There are several potential future directions for the use of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in scientific research. One area of interest is the development of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid-based therapies for the treatment of HIV/AIDS and other viral infections. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid may have potential as a therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully explore the potential of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in these areas, as well as to optimize its synthesis and reduce its cost.

Synthesemethoden

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of synthetic peptides. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid added in a specific order. The final product is then cleaved from the resin and purified through chromatography. The synthesis of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been optimized to produce high yields of pure product, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its main application is in the field of HIV/AIDS, where it has been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis C and influenza. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of autoimmune diseases.

Eigenschaften

Produktname

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Molekularformel

C25H18N2O4

Molekulargewicht

410.4 g/mol

IUPAC-Name

3,15-diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)20-14-5-1-3-7-18(14)26-22-13-9-12(10-16(20)22)23-17(11-13)21(25(30)31)15-6-2-4-8-19(15)27-23/h1-8,12-13H,9-11H2,(H,28,29)(H,30,31)

InChI-Schlüssel

RNCYOTIGFIMBBD-UHFFFAOYSA-N

SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

Kanonische SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.